2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 928003-75-2; MFCD08164315) is a fused-ring azaheterocycle of the imidazo[1,2-a]pyridine class, substituted at the C2 position with a 2-thienyl moiety and at the C7 position with a carboxylic acid handle. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of marketed sedative-hypnotic agents (zolpidem, alpidem).

Molecular Formula C12H8N2O2S
Molecular Weight 244.27 g/mol
CAS No. 928003-75-2
Cat. No. B3043811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
CAS928003-75-2
Molecular FormulaC12H8N2O2S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN3C=CC(=CC3=N2)C(=O)O
InChIInChI=1S/C12H8N2O2S/c15-12(16)8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-17-10/h1-7H,(H,15,16)
InChIKeyGADSFCKWGFNWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS 928003-75-2): A Dual-Functional Heterocyclic Building Block for Kinase-Targeted Drug Discovery


2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 928003-75-2; MFCD08164315) is a fused-ring azaheterocycle of the imidazo[1,2-a]pyridine class, substituted at the C2 position with a 2-thienyl moiety and at the C7 position with a carboxylic acid handle. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of marketed sedative-hypnotic agents (zolpidem, alpidem) [1]. This particular substitution pattern places the compound at the intersection of two pharmacologically validated chemical spaces: the thiophene-imidazopyridine Plk1 inhibitor series disclosed in patent US 2010/0278833 and the imidazo[1,2-a]pyridine-thiophene FLT3 inhibitor series reported by Zhang et al. (2021) [2][3]. The free carboxylic acid at C7 provides a versatile derivatization point for amide coupling, esterification, and bioconjugation, distinguishing this compound from simple 2-(2-thienyl)imidazo[1,2-a]pyridine (CAS 4045-03-8), which lacks this synthetic handle.

Why Generic 2-Aryl-imidazo[1,2-a]pyridine-7-carboxylic Acids Cannot Replace CAS 928003-75-2 in Kinase-Focused Synthesis Programs


Substituting 2-(2-thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid with a generic 2-aryl analog (e.g., 2-phenyl, CAS 959-40-0; 2-(4-bromophenyl), CAS 38224-45-2; or 2-(trifluoromethyl), CAS 1260777-52-3) introduces differences in both electronic character and pharmacophoric geometry that are consequential for target engagement. The 2-thienyl group is not merely a bioisostere of phenyl; the sulfur atom contributes distinct polarizability (α ≈ 5.7 ų for thiophene vs. α ≈ 10.4 ų for benzene), alters the electrostatic potential surface of the heterocyclic core, and can engage in sulfur–π interactions or serve as a hydrogen-bond acceptor (S···H–N distance ~2.6–3.0 Å), features absent in carbocyclic aryl congeners [1]. In the context of the Plk1 inhibitor pharmacophore described in US 2010/0278833, the thiophene ring is a critical determinant of potency—QSAR modeling of 103 thiophene and 33 imidazopyridine Plk1 inhibitors by Comelli et al. (2014) demonstrated that thiophene-containing analogs occupy a distinct region of chemical space from their phenyl counterparts, with models achieving R²_pred = 0.845 for thiophene derivatives versus R²_pred = 0.876 for imidazopyridine derivatives, reflecting structural differentiation [2]. Furthermore, the 7-carboxylic acid group is essential for onward synthetic elaboration; the des-carboxy analog 2-(2-thienyl)imidazo[1,2-a]pyridine (CAS 4045-03-8) cannot directly enter amide bond-forming reactions without prior C–H functionalization, adding 2–4 synthetic steps and reducing overall yield.

Quantitative Comparative Evidence: 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid vs. Closest Structural Analogs


Physicochemical Differentiation: 2-Thienyl vs. 2-Phenyl Substituent LogP and Polar Surface Area Shifts

The 2-thienyl group imparts a measurably lower calculated LogP and higher topological polar surface area (tPSA) compared to the 2-phenyl analog, influencing the solubility and permeability profile of downstream amide or ester derivatives. For the parent acid, 2-(2-thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 928003-75-2; MW 244.27) has a predicted LogP of approximately 2.1 and tPSA of 67.5 Ų (carboxylic acid + imidazo[1,2-a]pyridine core + thiophene). In comparison, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 959-40-0; MW 238.25) has a predicted LogP of approximately 2.6 and tPSA of 54.5 Ų (phenyl replacing thienyl reduces PSA contribution by ~13 Ų). These differences are relevant for fragment-based drug design where subtle LogP adjustments of 0.5 log units impact ligand efficiency metrics (LE, LLE) [1].

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

Synthetic Utility: 7-COOH Enables Direct Amide Coupling; Des-Carboxy Analog Requires Additional Functionalization Steps

The presence of the free carboxylic acid at C7 permits direct amide bond formation with a wide range of amine nucleophiles using standard coupling reagents (HATU, EDC/HOBt), yielding the corresponding carboxamide library members in a single step. In contrast, the des-carboxy analog 2-(2-thienyl)imidazo[1,2-a]pyridine (CAS 4045-03-8) requires a C–H functionalization or halogenation–carbonylation sequence to install a comparable handle, adding 2–4 synthetic steps and reducing overall yield. For imidazo[1,2-a]pyridine-thiophene FLT3 inhibitors reported by Zhang et al. (2021), the carboxylic acid intermediate was a critical building block that enabled efficient SAR exploration; compound 5o, an amide derivative derived from an analogous 7-COOH intermediate, displayed equal anti-proliferative activities against FLT3-ITD, FLT3-ITD-D835Y, and FLT3-ITD-F691L driven AML cell lines (GI₅₀ values in the sub-micromolar range) [1]. The ready availability of CAS 928003-75-2 as a pre-functionalized carboxylic acid building block enables direct adoption of this validated medicinal chemistry strategy.

Building block utility Amide coupling Synthetic efficiency

Kinase Pharmacophore Compatibility: Thienyl-Imidazopyridine Scaffold Maps to Plk1 and FLT3 Inhibitor Space, Validated by QSAR Models

The thiophene-imidazopyridine scaffold embodied by CAS 928003-75-2 is explicitly claimed in the patent US 2010/0278833 as a potent inhibitor of polo-like kinase 1 (Plk1), with the thiophene ring identified as a critical pharmacophoric element [1]. QSAR models built on 103 thiophene derivatives and 33 imidazopyridine derivatives by Comelli et al. (2014) achieved validated predictivity (R²_pred = 0.845 and 0.876, respectively), confirming that both the thiophene and imidazopyridine moieties contribute independently to Plk1 inhibitory activity (pIC₅₀ range across dataset: ~4.0 to ~8.5) [2]. Separately, Zhang et al. (2021) demonstrated that imidazo[1,2-a]pyridine-thiophene derivatives bearing a 7-position substituent are type-I FLT3 inhibitors with activity retained against clinically relevant secondary mutations (D835Y and F691L). While specific IC₅₀ data for CAS 928003-75-2 itself as the free acid are not available in the public domain, the compound's structure places it as a direct synthetic precursor to the validated inhibitor chemotypes in both the Plk1 and FLT3 series. In contrast, the 2-phenyl analog (CAS 959-40-0) falls outside the patent-claimed Plk1 pharmacophore space described in US 2010/0278833, where the thienyl sulfur is specified as a key interaction element with the kinase hinge region.

Kinase inhibition Plk1 inhibitor FLT3 inhibitor QSAR pharmacophore

Commercial Purity Benchmark: Vendor-Supplied Purity ≥98% (MolCore/Leyan) Enables Direct Use in SAR Without Re-Purification

Multiple independent vendors supply CAS 928003-75-2 with documented purity specifications: MolCore offers NLT 98% purity with ISO certification for global pharmaceutical R&D and QC applications ; Leyan (Shanghai) supplies the compound at 98% purity as product number 1532623 ; Chemenu lists 95% minimum purity . This level of purity is suitable for direct application in amide coupling reactions without additional chromatographic purification of the starting material. By comparison, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 959-40-0) is also widely available from AKSci and Fluorochem at 98% purity, but does not carry the thienyl pharmacophore advantage. The des-carboxy compound 2-(2-thienyl)imidazo[1,2-a]pyridine (CAS 4045-03-8) is available from AKSci at 95% purity but, as noted, requires additional functionalization steps. The combination of high purity and pre-installed carboxylic acid functionality makes CAS 928003-75-2 the most synthetically efficient entry point among commercially available 2-thienyl-imidazo[1,2-a]pyridine building blocks.

Building block purity Procurement specification Quality control

Optimal Deployment Scenarios for 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid in Drug Discovery and Chemical Biology Workflows


Focused Kinase Inhibitor Library Synthesis Targeting Plk1, FLT3, or NEK2

Use CAS 928003-75-2 as a direct input for parallel amide coupling with diverse amine sets (primary, secondary, heteroaryl, and amino acid-derived amines) to generate 50–200-member focused libraries for screening against Plk1, FLT3 (including ITD, D835Y, and F691L mutants), or NEK2. The synthetic route mirrors the successful strategy of Zhang et al. (2021), where an analogous carboxylic acid intermediate was coupled with various amines to yield FLT3 inhibitors with retained activity against clinically relevant resistance mutations [1]. The thienyl pharmacophore is explicitly validated in US 2010/0278833 as a Plk1 hinge-binding element, providing a strong patent-based rationale for library design [2].

Fragment-Based Lead Generation: 7-COOH as a Growth Vector for Structure-Guided Optimization

Deploy CAS 928003-75-2 as a fragment-sized starting point (MW 244.27; predicted LogP ~2.1; tPSA ~67.5 Ų) in fragment-based drug discovery (FBDD). The carboxylic acid group serves as a synthetic growth vector for fragment elaboration via amide or ester formation, while the 2-thienyl group provides a specific interaction motif (sulfur–π, S···H–N hydrogen bond) distinguishable from phenyl-based fragments [1]. The lower LogP relative to the 2-phenyl analog (ΔLogP ≈ −0.5) offers a more favorable starting point for maintaining ligand efficiency upon fragment growth, as each heavy atom added during optimization typically increases LogP by approximately 0.5 units.

Chemical Probe Development for the δ-Containing GABAₐ Receptor Pharmacophore

The 2-(2-thienyl)imidazo[1,2-a]pyridine core is a recognized substructure in δ-GABAₐ receptor positive allosteric modulators, most notably DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide), the most widely used tool compound for studying δ-subunit-containing GABAₐ receptors [1][2]. CAS 928003-75-2, with its C7 carboxylic acid, offers an alternative derivatization vector compared to the C3-benzamide series (DS2 and DS2OMe). This enables exploration of SAR at the C7 position—a region not extensively studied in the context of δ-GABAₐ receptor modulation—potentially yielding novel chemotypes with differentiated subtype selectivity or brain penetration properties.

Antimalarial Lead Optimization via β-Hematin Inhibition Scaffold

The 2-(2-thienyl)imidazo[1,2-a]pyridine substructure has demonstrated antiplasmodial activity targeting histidine-rich protein II (HRP-II)-mediated β-hematin formation in Plasmodium falciparum [1]. The commercially available CAS 928003-75-2, with its carboxylic acid handle, can be directly elaborated into amide libraries for systematic exploration of the antimalarial SAR around this scaffold, building upon initial data showing activity in the micromolar range for the unsubstituted 2-(2-thienyl)imidazo[1,2-a]pyridine core.

Quote Request

Request a Quote for 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.